2-Amino-3,5-difluoropyridine
Overview
Description
2-Amino-3,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H4F2N2. It is a colorless solid that is soluble in most organic solvents
Mechanism of Action
Target of Action
It’s known that fluorinated pyridines, in general, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
It’s known that fluorinated pyridines can be used in the synthesis of various bioactive compounds .
Result of Action
It’s known that fluoropyridines can be used in the synthesis of various bioactive compounds .
Action Environment
It’s known that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
They are used in the synthesis of various bioactive compounds and have potential applications in medical treatment and agricultural products .
Biochemical Analysis
Biochemical Properties
2-Amino-3,5-difluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as cellular damage, organ dysfunction, and even death. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 is also crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization within cells can influence its activity and function, as it may be concentrated in areas where its target biomolecules are present .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells can determine its effects on cellular processes and overall cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-difluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the Baltz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another method involves the use of cesium fluoride and potassium fluoride as fluorinating agents in the presence of sulfolane and dimethyl sulfoxide as solvents .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce nitro or amine derivatives, respectively .
Scientific Research Applications
2-Amino-3,5-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 2,5-Difluoropyridine
- 4-Amino-2,3,5,6-tetrafluoropyridine
- 2,4-Difluoropyrimidine
Comparison: 2-Amino-3,5-difluoropyridine is unique due to the presence of both amino and fluorine groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity compared to other fluorinated pyridines. The presence of the amino group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,5-difluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLFMTZUPSBCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382525 | |
Record name | 2-Amino-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732306-31-9 | |
Record name | 2-Amino-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 732306-31-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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